molecular formula C38H53N7O9 B12520881 L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline CAS No. 655229-04-2

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline

Katalognummer: B12520881
CAS-Nummer: 655229-04-2
Molekulargewicht: 751.9 g/mol
InChI-Schlüssel: BOHRFNIIOLJYEW-ONQWIJLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline is a complex peptide composed of multiple amino acids, including proline, phenylalanine, and threonine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine.

    Reduction: Reduction reactions can be used to reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can produce hydroxythreonine.

Wissenschaftliche Forschungsanwendungen

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Phenylalanyl-L-proline: A simpler dipeptide with similar structural features.

    L-Prolyl-L-threonine: Another peptide with proline and threonine residues.

    Cyclo(L-prolyl-L-phenylalanyl): A cyclic analog with potential differences in stability and activity.

Uniqueness

L-Prolyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonyl-L-prolyl-L-proline is unique due to its specific sequence and the presence of multiple proline residues, which can influence its conformational flexibility and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

655229-04-2

Molekularformel

C38H53N7O9

Molekulargewicht

751.9 g/mol

IUPAC-Name

(2S)-1-[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C38H53N7O9/c1-23(46)31(37(52)44-20-8-15-29(44)36(51)45-21-9-16-30(45)38(53)54)41-33(48)27-13-6-18-42(27)35(50)28-14-7-19-43(28)34(49)26(22-24-10-3-2-4-11-24)40-32(47)25-12-5-17-39-25/h2-4,10-11,23,25-31,39,46H,5-9,12-22H2,1H3,(H,40,47)(H,41,48)(H,53,54)/t23-,25+,26+,27+,28+,29+,30+,31+/m1/s1

InChI-Schlüssel

BOHRFNIIOLJYEW-ONQWIJLSSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6)O

Kanonische SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.